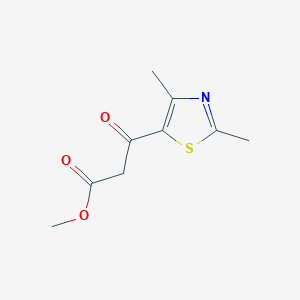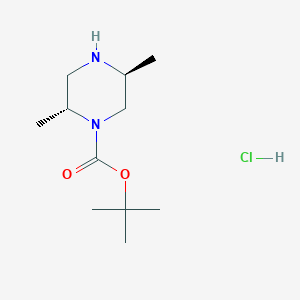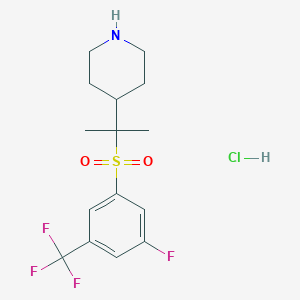
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C10H9BrO3 . It has a molecular weight of 257.08 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione consists of a cyclohexane ring attached to a brominated furan ring . The exact structure can be determined using techniques such as NMR spectroscopy, but such data is not available in the current resources.Physical And Chemical Properties Analysis
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione has a molecular weight of 257.08 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique
Synthesis of Organic Compounds : Cyclohexane-1,3-dione derivatives, including those with furyl groups, are utilized in synthesizing a variety of organic molecules. These derivatives often serve as key structural precursors in the synthesis of heterocycles, natural products, and other valuable bioactive molecules. For instance, the synthesis of cyclohexane-1,3-dione derivatives has been explored for their potential in creating antimicrobial and anticancer agents (Sharma, Kumar, & Das, 2020).
Chemical Reactions and Transformations : Studies have demonstrated various chemical transformations involving cyclohexane-1,3-dione compounds. These transformations include reactions with different amines, leading to the formation of complex organic structures with potential applications in medicinal chemistry and materials science (Šafár̆ et al., 2000).
Investigation of Molecular Properties : Research on cyclohexane-1,3-dione derivatives also includes the study of their molecular properties, such as conjugation and hydrogen bonding. These studies can provide insights into the electronic and structural characteristics of these compounds, which are crucial for understanding their reactivity and potential applications (Arrieta, Haglund, & Mostad, 2000).
Material Science Applications : Certain cyclohexane-1,3-dione derivatives have been investigated for their potential use in material sciences, such as in the stabilization of propellants. This demonstrates the versatility of these compounds beyond purely medicinal or chemical synthesis applications (Soliman & El-damaty, 1984).
Development of Synthesis Methods : Various methods have been developed for the synthesis of cyclohexane-1,3-dione derivatives, showcasing their importance in organic synthesis. These methods often involve novel catalytic processes or unique reaction conditions to yield derivatives with specific functional groups (Sharma, Kumar, & Das, 2021).
Propriétés
IUPAC Name |
5-(5-bromofuran-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-10-2-1-9(14-10)6-3-7(12)5-8(13)4-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUOIKMUXZANJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394280.png)






![[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394291.png)
![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)


![N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide](/img/structure/B1394300.png)
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)